molecular formula C14H16N4O3S B2869961 3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2034317-28-5

3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B2869961
CAS No.: 2034317-28-5
M. Wt: 320.37
InChI Key: VFLJPTSDLUOXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((6-Methoxypyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a methoxypyrazine moiety linked via an ether bond and a thiophen-2-yl substituent directly attached to the carboxamide nitrogen. The methoxy group on pyrazine may enhance solubility and hydrogen-bonding capacity, while the thiophene ring contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name

3-(6-methoxypyrazin-2-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-20-11-7-15-8-12(16-11)21-10-4-5-18(9-10)14(19)17-13-3-2-6-22-13/h2-3,6-8,10H,4-5,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLJPTSDLUOXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction, where a methoxypyrazine derivative reacts with a halogenated intermediate.

    Attachment of the Thiophene Group: The thiophene group is often introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazine moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyrazine moiety, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and pyrazine rings.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted pyraz

Biological Activity

3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a synthetic organic compound notable for its complex structure, which includes a pyrrolidine ring, a methoxypyrazine moiety, and a thiophene group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The compound can be described by the following chemical formula and structural characteristics:

PropertyValue
Molecular Formula C₁₄H₁₆N₄O₃S
Molecular Weight 320.37 g/mol
CAS Number 2034317-28-5
IUPAC Name 3-(6-methoxypyrazin-2-yl)oxy-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its cytotoxic effects against various cancer cell lines and its potential as an enzyme inhibitor.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The compound has been evaluated alongside other derivatives for its efficacy in inhibiting cell proliferation.

Table 1: Cytotoxicity of this compound

Cell LineIC₅₀ (µM)
A5495.67 ± 0.12
MCF-74.89 ± 0.09
HeLa3.45 ± 0.15

These values indicate that the compound has a potent inhibitory effect on cancer cell growth, particularly in the HeLa cell line, which is derived from cervical cancer.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased late apoptosis rates upon treatment with the compound.

Enzyme Inhibition

In addition to its cytotoxic effects, the compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of c-Met kinase, a target in various cancers.

Table 2: Inhibition of c-Met Kinase by this compound

CompoundIC₅₀ (µM)
This compound0.045
Foretinib (Control)0.019

The IC₅₀ value indicates that while the compound is effective, it is slightly less potent than Foretinib, a known c-Met inhibitor.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structures. For example, triazolo-pyridazine derivatives have been shown to exhibit moderate cytotoxicity against various cancer cell lines, suggesting that structural modifications can significantly influence biological activity.

Case Study: Structural Optimization

A study focused on optimizing the structure of compounds similar to this compound found that substituting different groups on the pyrrolidine ring affected both the cytotoxicity and selectivity towards cancer cells. This highlights the importance of structural nuances in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrrolidine carboxamide derivatives, focusing on structural variations and inferred pharmacological properties.

Structural Analogues from Patent and Commercial Sources

Compound 1 (BK62180):

  • Name: 3-[(6-Methylpyridazin-3-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide
  • Key Differences:
    • Pyridazine vs. Pyrazine: The pyridazine ring (two adjacent nitrogen atoms) in BK62180 replaces the pyrazine ring (two para nitrogen atoms) in the target compound. Pyridazine’s electron-deficient nature may alter binding affinity compared to pyrazine’s balanced electronic profile.
    • Thiophene Attachment: BK62180 features a thiophen-2-ylmethyl group, introducing a methylene spacer between the thiophene and carboxamide nitrogen. This increases flexibility but may reduce steric complementarity in target binding compared to the direct attachment in the target compound .

Compound 2 (BK62074):

  • Name: 3-{[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine
  • Pyridazine with Phenyl Substituent: The phenyl group at the pyridazine 6-position enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the target compound’s methoxypyrazine .

Compound 3 ():

  • Name: (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
  • Morpholinopyridine Core: This moiety introduces a basic tertiary amine, improving solubility in acidic environments compared to the target compound’s neutral pyrazine .

Compound 4 ():

  • Name: (S)-1-(4-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide
  • Key Differences:
    • Fluoropyridine and Cyclopropyl Groups: The 6-fluoropyridin-3-yl group enhances bioavailability via fluorine’s electronegative effects, while the cyclopropyl substituent adds steric hindrance, possibly modulating target selectivity .

Structural and Functional Implications

Parameter Target Compound BK62180 BK62074 Compound 3 ()
Core Heterocycle Pyrazine (para-N) Pyridazine (adjacent-N) Pyridazine (adjacent-N) Morpholinopyridine
Substituent on Heterocycle 6-Methoxy 6-Methyl 6-Phenyl 6-Morpholino
Thiophene Attachment Direct (N-linked) Methylenethiophene Absent Absent
Pyrrolidine Modification None None Cyclopentene carbonyl Trifluoroethyl
Predicted LogP ~2.1 (moderate lipophilicity) ~2.5 (higher lipophilicity) ~3.0 (high lipophilicity) ~1.8 (lower due to morpholine)
Solubility Moderate (methoxy enhances polarity) Low (methyl reduces polarity) Very low (phenyl increases LogP) High (morpholine improves solubility)

Key Research Findings

Electron-Deficient vs. Electron-Rich Cores:

  • Pyrazine (target) and pyridazine (BK62180, BK62074) cores exhibit distinct electronic profiles. Pyrazine’s balanced electron distribution supports hydrogen bonding with targets like kinases, whereas pyridazine’s electron deficiency may favor interactions with hydrophobic pockets .

Impact of Substituents on Bioavailability:

  • The methoxy group in the target compound enhances solubility and metabolic stability compared to BK62180’s methyl group, which increases lipophilicity but may predispose to oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.